molecular formula C29H27N5O3 B2519771 3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-72-3

3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2519771
CAS No.: 876151-72-3
M. Wt: 493.567
InChI Key: IWHJGIHUFNQEJZ-UHFFFAOYSA-N
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Description

3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H27N5O3 and its molecular weight is 493.567. The purity is usually 95%.
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Biological Activity

The compound 3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivative family, which has garnered interest due to its potential biological activities. Purines are fundamental components in various biological processes and have been studied for their roles in cellular signaling and metabolism. This article explores the biological activity of the compound through various studies and findings.

  • Molecular Formula : C24H26N4O2
  • Molecular Weight : 398.49 g/mol
  • Structure : The structure features a multi-ring system characteristic of purine derivatives with substituents that may influence its biological activity.

Anticancer Activity

Research indicates that purine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 0.1 to 10 µM against leukemia cell lines, indicating potent cytostatic effects .

Cell Line IC50 (µM)
Leukemia0.1 - 10
Solid Tumors0.6 - 3

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies demonstrated effective inhibition of Hepatitis C virus (HCV) replication with an EC90 value (the concentration required to achieve 90% maximal effect) between 0.1 and 1 µM . This suggests a promising therapeutic potential against viral infections.

Enzyme Inhibition

Inhibition of adenosine deaminase (ADA), an important enzyme in purine metabolism, has been noted with an IC50 value of approximately 1.7 µM . This inhibition can lead to increased levels of adenosine, which may have various physiological effects including anti-inflammatory responses.

Mechanistic Insights

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Receptor Interaction : The compound acts as a ligand for several receptors including serotonin receptors (5-HT1A, 5-HT2A), which are implicated in mood regulation and anxiety disorders. Its mixed receptor profile suggests potential applications in treating psychiatric conditions .
  • Cell Cycle Arrest : The cytostatic effects may result from interference with the cell cycle, leading to apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Against Cancer Cells : A comprehensive study on various purine derivatives including this compound revealed that structural modifications significantly impact cytotoxicity profiles. The introduction of phenoxy groups was found to enhance anticancer efficacy.
  • Antiviral Screening : A collaborative effort with Pharmasset Inc. highlighted the compound's potential against HCV, showcasing its ability to disrupt viral replication pathways .

Properties

CAS No.

876151-72-3

Molecular Formula

C29H27N5O3

Molecular Weight

493.567

IUPAC Name

3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C29H27N5O3/c1-20-17-32(22-13-15-24(16-14-22)37-23-11-7-4-8-12-23)28-30-26-25(33(28)18-20)27(35)34(29(36)31(26)2)19-21-9-5-3-6-10-21/h3-16,20H,17-19H2,1-2H3

InChI Key

IWHJGIHUFNQEJZ-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6

solubility

not available

Origin of Product

United States

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